molecular formula C12H16ClF2N B1471963 Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride CAS No. 2098050-59-8

Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride

Cat. No. B1471963
CAS RN: 2098050-59-8
M. Wt: 247.71 g/mol
InChI Key: ZKKOQKAUNAYJGO-UHFFFAOYSA-N
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Description

Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H15F2N . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for Cyclopentyl(2,4-difluorophenyl)methanamine is 1S/C12H15F2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 . This indicates that the molecule consists of a cyclopentyl group attached to a 2,4-difluorophenyl group via a methanamine linkage.


Physical And Chemical Properties Analysis

Cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis of Local Anesthetics and Analgesics Research has demonstrated the synthesis of compounds with local anesthetic and analgesic properties, including derivatives of cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride. These compounds were synthesized through various chemical processes, exhibiting potential in developing new local anesthetics (Gataullin et al., 2001).

Organic Synthesis and Chemical Modification The chemical versatility of cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride and related compounds facilitates their application in organic synthesis. For instance, research into regio- and chemoselective bromination of cyclopentenones, a process relevant to the synthesis of bromo-substituted cyclopentenones, underscores the role of such derivatives in creating valuable synthons for organic chemistry and material science applications (Shirinian et al., 2012).

Antidepressant Synthesis The compound has been used in the improved synthesis of sertraline hydrochloride, a potent antidepressant. This highlights the importance of cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride derivatives in the pharmaceutical industry, providing a basis for the development of efficient and environmentally friendly synthesis routes (Vukics et al., 2002).

Materials Science and Polymerization Catalysts In materials science, derivatives of cyclopentyl(2,4-difluorophenyl)methanamine hydrochloride have been used to synthesize palladium(II) complexes, which serve as catalysts for the polymerization of methyl methacrylate (MMA). This application demonstrates the potential of these compounds in developing new materials with specific properties (Kim et al., 2014).

Fuel and Energy Research The compound and its derivatives have been studied in the context of fuel and energy, particularly in the kinetic modeling of cyclopentane and dimethyl ether blends. Such research is vital for understanding the combustion properties of fuels and improving efficiency in energy production (Lokachari et al., 2021).

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms, indicating that it can cause skin corrosion/irritation and serious eye damage . The compound is also harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

cyclopentyl-(2,4-difluorophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8;/h5-8,12H,1-4,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKOQKAUNAYJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=C(C=C(C=C2)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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